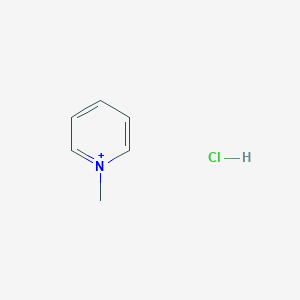

1-Methylpyridin-1-ium hydrochloride

Description

Historical Context and Significance in Chemical Science

The study of pyridinium (B92312) salts, in general, has a rich history intertwined with the development of heterocyclic chemistry. Early investigations into pyridine (B92270), first isolated from bone oil in 1849, paved the way for understanding its reactivity. wikipedia.org The quaternization of the pyridine nitrogen atom, a process that forms pyridinium salts, was recognized as a method to activate the pyridine ring, enhancing its reactivity towards both oxidation and reduction. wikipedia.org This fundamental transformation laid the groundwork for the synthesis and exploration of a vast array of pyridinium derivatives, including 1-methylpyridin-1-ium hydrochloride.

The significance of pyridinium salts in chemical science is multifaceted. They are not only key intermediates in the synthesis of more complex molecules but also exhibit a range of interesting properties in their own right. rsc.orgacs.org Their applications have expanded from initial uses as germicides to becoming crucial components in the development of herbicides, and as precursors to various pharmaceuticals. wikipedia.orgjst.go.jp The ability to readily modify the substituents on the pyridine ring and the counter-ion allows for the fine-tuning of their physical and chemical properties, making them a versatile class of compounds. jst.go.jp

Scope and Relevance of Pyridinium Salts in Contemporary Chemistry

In contemporary chemistry, pyridinium salts continue to be a focal point of research, with their applications constantly expanding. rsc.org They are recognized as privileged scaffolds in many natural products and bioactive pharmaceuticals. rsc.org The past decade has seen a surge in their use as precursors to generate radicals under mild photocatalytic conditions, opening new avenues for carbon-carbon and carbon-heteroatom bond formation. rsc.org This deaminative strategy has proven to be a powerful tool in synthetic organic chemistry. rsc.orgthieme-connect.com

Furthermore, certain pyridinium salts are classified as ionic liquids, a class of salts that are liquid at or near room temperature. wikipedia.orgmdpi.com These materials have unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, making them attractive for a variety of applications, including as "green" solvents and electrolytes in electrochemical devices. mdpi.comgoogle.com The ongoing research into pyridinium salts underscores their enduring relevance and potential for future discoveries in diverse fields of chemistry. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 7680-73-1 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C6H8ClN | chemicalbook.comchemicalbook.com |

| Molecular Weight | 129.59 g/mol | chemicalbook.com |

| Appearance | Typically a white crystalline solid | |

| Melting Point | 258–259 °C (hydrochloride) | wikipedia.org |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H9ClN+ |

|---|---|

Molecular Weight |

130.59 g/mol |

IUPAC Name |

1-methylpyridin-1-ium;hydrochloride |

InChI |

InChI=1S/C6H8N.ClH/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1; |

InChI Key |

QAIGYXWRIHZZAA-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=CC=CC=C1.Cl |

Origin of Product |

United States |

Synthetic Methodologies of 1 Methylpyridin 1 Ium Hydrochloride

Quaternization Reactions of Pyridine (B92270) Derivatives

The most fundamental and widely employed method for synthesizing 1-Methylpyridin-1-ium hydrochloride is through the quaternization of pyridine. This process involves the alkylation of the nitrogen atom in the pyridine ring, resulting in a positively charged pyridinium (B92312) cation.

Alkylation Strategies and Reagents

The direct alkylation of pyridine is a cornerstone of its functionalization. acs.org The choice of methylating agent is crucial and significantly influences the reaction's efficiency and conditions. Common reagents for the synthesis of 1-Methylpyridin-1-ium salts include methyl halides, such as methyl iodide, and other methylating agents like dimethyl sulfate. nih.govgoogle.com Methyl iodide is a frequently used reagent for the N-methylation of pyridine derivatives, leading to the formation of N-methyl pyridinium iodides. nih.govresearchgate.net

The reactivity of the alkylating agent plays a significant role. For instance, quaternization of pyridine derivatives with 1-bromoadamantane (B121549) and 1-iodoadamantane (B1585816) proceeds, while 1-chloroadamantane (B1585529) does not react under similar conditions. osti.gov This highlights the greater reactivity of bromo and iodoalkanes in these SN2 reactions. In some cases, to avoid additional steps, in situ substrate bromination using agents like TEMPO+Br3− can be employed prior to quaternization with pyridine. rsc.orgrsc.org

The table below summarizes various alkylating agents used in the quaternization of pyridine derivatives.

| Alkylating Agent | Substrate | Product | Reference |

| Methyl Iodide | Pyridine | 1-Methylpyridinium Iodide | nih.gov |

| Methyl Iodide | 4-bromopyridine | 4-bromo-1-methylpyridin-1-ium iodide | researchgate.net |

| 1-Bromoadamantane | Pyridine | 1-(1-Adamantyl)pyridinium bromide | osti.gov |

| 1-Iodoadamantane | Pyridine | 1-(1-Adamantyl)pyridinium iodide | osti.gov |

| Benzyl Chloride | Pyridine alkyl derivatives | Benzyl chloride-quaternized pyridine alkyl derivatives | ontosight.ai |

Reaction Conditions and Solvent Effects

Reaction conditions such as temperature, solvent, and the use of catalysts or additives significantly impact the quaternization of pyridine. The selection of a suitable solvent is critical as it can influence reaction rates and yields. Polar aprotic solvents are often favored as they can help stabilize the charged transition state of the SN2 reaction. mdpi.com

Studies have shown that solvents like acetone, acetonitrile (B52724), and 2-butanone (B6335102) affect the alkylation of the pyridine fragment. For the quaternization of a 3-pyridyl-1,4-dihydropyridine derivative, conducting the reaction in acetonitrile at 81°C was found to be optimal. researchgate.net In some instances, reactions are carried out in solvent-free conditions or under microwave irradiation to shorten reaction times and improve yields. researchgate.netsrce.hr For industrial-scale synthesis, the use of a reaction-compatible solvent like an alcohol, glycol, or water can facilitate the quaternization process. google.com

The table below details the effect of different solvents on the quaternization of a pyridine derivative.

| Solvent | Temperature (°C) | Reaction Time | Observations | Reference |

| Acetonitrile | 81 | Not specified | Optimal for the specific reaction studied | researchgate.net |

| Acetone | Reflux (3h) | 3 hours | Lower yields compared to microwave or ultrasound methods | srce.hr |

| N,N-dimethylformamide | Super-atmospheric pressure | Not specified | Resulted in a four-fold increase in yield for a specific reaction | google.com |

| Water | Not specified | Not specified | Facilitates reaction on an industrial scale | google.com |

Advanced Synthetic Approaches

Beyond classical quaternization, more sophisticated methods have been developed for the synthesis of pyridinium salts, offering advantages in terms of efficiency, selectivity, and scalability.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions represent an efficient strategy for the synthesis of highly substituted pyridinium salts. researchgate.net These reactions allow for the formation of complex molecules from simple starting materials in a single synthetic operation, which is advantageous in terms of time and resource management. For example, a rhodium-catalyzed multicomponent reaction of vinyl ketones/aldehydes, amines, and alkynes has been demonstrated for the synthesis of highly substituted pyridinium salts. researchgate.net Another approach involves a one-pot, four-component reaction to produce novel pyridine derivatives. nih.gov Furthermore, pyridinium-based ionic liquids themselves can act as both the solvent and catalyst in one-pot three-component syntheses of other heterocyclic compounds like quinolines. acs.org The development of one-pot methods for the synthesis of quaternized derivatives of complex natural products, such as fusidane and lupane (B1675458) triterpenoids, has also been reported. rsc.orgosi.lv

Solid-State Synthesis Techniques for Pyridinium Amines

Solid-state synthesis offers an alternative to traditional solution-phase chemistry, often with environmental and efficiency benefits. The Zincke reaction, for instance, can be adapted for solid-phase synthesis to prepare ω-hydroxy pyridinium salts. acs.org In this method, an amine moiety is attached to a resin, and the reaction proceeds through a dianil formation that requires interaction between two solid-phase primary amines. acs.org Research has also focused on the synthesis and solid-state supramolecular chemistry of pyridinium-derived zwitterionic compounds, which are synthesized through simple solution methods under mild conditions, yielding single crystals without the need for further purification. rsc.orgrsc.org These zwitterionic compounds are considered potential building blocks for supramolecular structures. rsc.org The study of non-covalent intermolecular interactions in the solid-state has also been shown to induce emission properties in pyridinium salts. osi.lv

Industrial Scale-Up Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process optimization to ensure cost-effectiveness, safety, and efficiency. Key factors include the accessibility and cost of starting materials, reaction times, and temperatures. google.comgoogle.com For example, while certain synthetic routes may work well in a lab, they may not be practical on an industrial scale due to the use of expensive or hazardous reagents. google.comgoogle.com

Process optimization often involves finding a balance between reaction yield and the cost of reagents and energy. For instance, an improved process for preparing a related compound, 1-methylpyridinium-2-aldoxime chloride, involved using N,N-dimethylformamide as a solvent under super-atmospheric pressure, which significantly increased the yield. google.com In some industrial processes, quaternization can be carried out on isomeric mixtures of pyridine starting materials, with the reaction proceeding selectively on the desired isomer, simplifying purification. google.com The use of continuous flow systems is another strategy that can be employed for the industrial-scale synthesis of pyridinium ionic liquids, offering better control over reaction parameters and potentially higher throughput.

Purification Techniques

The final stage in the synthesis of this compound involves rigorous purification to ensure the removal of impurities. The selection of a suitable purification strategy is contingent on the scale of the synthesis and the nature of the impurities present. The most common and effective techniques employed are recrystallization and chromatographic separation.

Recrystallization Methods

Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a specific solvent or solvent system at varying temperatures. For pyridinium salts like this compound, this method is effective in yielding a product with high crystalline and chemical purity.

The process generally involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at elevated temperatures.

Several solvent systems have been reported for the recrystallization of related N-methylpyridinium salts. For instance, after synthesis, the product can be isolated and then recrystallized from a mixture of tetrahydrofuran (B95107) (THF) and methyl tert-butyl ether (MTBE). google.com Another common practice involves washing the crude product with a solvent like ethyl acetate (B1210297) to remove unreacted materials before recrystallization. nih.gov In some cases, slow evaporation of a solution, such as one in dichloromethane, can yield colorless prismatic crystals. nih.gov Hot methanol (B129727) has also been effectively used for the recrystallization of similar pyridinium derivatives. rsc.org

Table 1: Solvents and Conditions for Recrystallization of Pyridinium Salts

| Compound Type | Solvent System | Procedure | Outcome | Reference |

|---|---|---|---|---|

| Pyridinium bromide salt | Dichloromethane | Slow evaporation of a solution. | Colorless prismatic crystals. | nih.gov |

| N-heterocyclomethyl nitrazaalkane | THF/MTBE | The residue is recrystallized from the solvent mixture after initial purification steps. | Purified product. | google.com |

| Pyridinium derivative | Hot Methanol | The product is recrystallized from hot methanol. | Purified solid. | rsc.org |

Chromatographic Separation

Chromatographic separation is a powerful technique for purifying compounds based on the differential partitioning of components between a stationary phase and a mobile phase. moph.go.th For this compound and its analogs, column chromatography and High-Performance Liquid Chromatography (HPLC) are particularly useful for achieving high levels of purity, especially when dealing with complex mixtures or for isolating specific isomers.

In column chromatography, a solution of the crude product is passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (mobile phase) is then used to elute the components at different rates, allowing for their separation. For example, purification of a related pyridinium compound was achieved using column chromatography with a gradient elution of hexane (B92381) and ethyl acetate. rsc.org

High-Performance Liquid Chromatography (HPLC) offers a more efficient and rapid separation compared to standard column chromatography. sielc.com Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis and purification of polar compounds like pyridinium salts. In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, often consisting of water and acetonitrile or methanol, with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. researchgate.netlcms.cz The selection of the column, mobile phase composition, and gradient is optimized to achieve the desired separation. moph.go.thresearchgate.net

Table 2: Chromatographic Conditions for Separation of Pyridinium Analogs

| Technique | Stationary Phase | Mobile Phase | Application | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (gradient) | Purification of a synthesized pyridinium derivative. | rsc.org |

| HPLC | Inertsil C8 | Mobile Phase A: 0.1% Trifluoroacetic acid. Mobile Phase B: Mixture of Mobile Phase A and acetonitrile (76:24 v/v). | Separation of compounds in pharmaceutical preparations. | researchgate.net |

| HPTLC | Silica gel 60 F254 | conc. Ammonia (B1221849), 1-propanol, ethyl acetate, hexane (0.5+20+20+70 v/v) | Determination of Ambroxol Hydrochloride and Roxithromycin. | researchgate.net |

| RP-HPLC | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid. | Analysis of 1-Methylpiperidine-4-methylamine. | sielc.com |

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Processes at the Pyridinium (B92312) Core

The pyridinium core of 1-Methylpyridin-1-ium is electron-deficient and can undergo nucleophilic substitution, particularly when substituted with a good leaving group. For instance, 2-substituted N-methylpyridinium ions react with nucleophiles like piperidine (B6355638) in methanol (B129727). nih.gov Interestingly, the reaction mechanism is not a straightforward SNAr process where nucleophilic addition is the rate-determining step. Instead, the reaction is second-order in piperidine, involving a rate-determining deprotonation of the addition intermediate. nih.gov This leads to a different leaving group reactivity order (2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I) than what is typically observed in SNAr reactions. nih.gov

In a related context, 2-chloro-1-methylpyridinium (B1202621) iodide, a derivative of 1-methylpyridinium, is a well-known reagent (Mukaiyama's reagent) used to activate hydroxyl groups in carboxylic acids and alcohols for nucleophilic attack, facilitating the formation of esters, amides, and other derivatives. sigmaaldrich.comsigmaaldrich.com The mechanism involves the nucleophilic attack of the carboxylate on the pyridinium salt, forming a pyridinium ester intermediate that is highly reactive towards nucleophiles. researchgate.net

Redox Chemistry of the Pyridinium Moiety

The pyridinium moiety of 1-Methylpyridin-1-ium hydrochloride can undergo both oxidation and reduction reactions, highlighting its versatile redox chemistry.

The oxidation of the pyridinium ring is a significant transformation pathway. Studies on pyridinium-based ionic liquids, such as 1-butyl-4-methylpyridinium chloride, using Fenton's reagent (a source of hydroxyl radicals), have shown that the oxidation process can lead to complete conversion of the starting material. researchgate.netnih.gov The proposed pathway involves the initial hydroxylation of the pyridinium ring by hydroxyl radicals, followed by ring-opening to form short-chain organic acids, which can be further mineralized to CO2 and H2O. nih.gov

Electrochemical oxidation of similar pyridinium compounds, like the herbicide paraquat (B189505) which contains two N-methylated pyridinium rings, on a boron-doped diamond (BDD) electrode also demonstrates the susceptibility of the pyridinium core to oxidation. rsc.org The degradation pathway involves the formation of intermediates such as monopyridone, dipyridone, and 4-carboxy-1-methylpyridinium, ultimately leading to ring cleavage and mineralization. rsc.org

The reduction of the pyridinium moiety is a well-established process. For example, the reduction of 1-methylpyridinium iodide with sodium borohydride (B1222165) yields 1-methyl-1,2,3,6-tetrahydropyridine. lookchem.com The electrochemical reduction of N-methylpyridinium cations in aqueous electrolytes has also been investigated in the context of CO2 reduction. acs.org

Studies on a series of 4-(4-substituted-benzoyl)-N-methylpyridinium cations have shown two distinct, reversible one-electron reductions. acs.org The first reduction neutralizes the positive charge on the pyridinium ring, while the second reduction leads to the formation of a negatively charged species. acs.org The potential of these reductions can be tuned by the nature of the substituent on the benzoyl ring, following a Hammett linear free energy relationship. acs.org

Electrophilic Aromatic Substitution Reactions

While the pyridinium ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the positive charge on the nitrogen atom, these reactions can still occur under specific conditions. solubilityofthings.comdalalinstitute.com The positive charge on the nitrogen atom withdraws electron density from the ring, making it less nucleophilic than benzene. dalalinstitute.com Therefore, harsher reaction conditions are typically required for electrophilic substitution on pyridinium compounds compared to their non-quaternized pyridine (B92270) counterparts. The incoming electrophile will preferentially attack the meta position relative to the nitrogen atom, as the ortho and para positions are more deactivated due to resonance effects. dalalinstitute.com

Coupling and Condensation Reactions

1-Methylpyridin-1-ium derivatives are valuable in various coupling and condensation reactions, particularly for the formation of carbon-carbon and carbon-heteroatom bonds.

While 1-methylpyridinium hydrochloride itself is not a direct substrate for the Heck reaction, its derivatives play a crucial role as reagents in facilitating such couplings. The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org

A notable example is the use of 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent) in a coupling reaction that precedes an intramolecular Heck reaction. nih.gov In this instance, the reagent is used to couple a cyclohexadienoic acid with an aniline (B41778) to form the corresponding anilide, which then undergoes an intramolecular Heck cyclization. nih.gov The Heck-Matsuda reaction, a variation of the Heck reaction, utilizes arenediazonium salts as the arylating agent, which can be advantageous as it often proceeds under milder conditions and without the need for phosphine (B1218219) ligands. wikipedia.org

Carbon-Nitrogen Bond Formation (e.g., Ullmann Cu(I) Catalyzed Cross Coupling)

This compound and its derivatives are implicated in carbon-nitrogen (C-N) bond formation reactions, a cornerstone of synthetic organic chemistry for creating pharmaceuticals and other biologically active molecules. researchgate.net The Ullmann condensation, a classic copper-catalyzed reaction, is a key method for forming aryl-N bonds. magtech.com.cn While traditional Ullmann conditions are often harsh, the use of ionic liquids and specific pyridinium salts can facilitate these transformations under milder conditions. sci-hub.sefrontiersin.org

Research has demonstrated the utility of pyridinium salts in C-N coupling reactions. For instance, the C-N cross-coupling of aryl amines with 4-chloropyridin-1-ium chloride has been successfully achieved using Ullmann copper catalysis, highlighting the reactivity of the pyridinium ring as an electrophile in this transformation. mdpi.com The synthesis of N-aryl pyridinium derivatives is a direct outcome of such C-N bond-forming reactions. researchgate.nettubitak.gov.tr The reaction of 4-chloro-1-methylpyridin-1-ium triflate with various primary aromatic amines leads to the formation of new water-soluble pyridinium amines, which are valuable ligands and synthons. researchgate.nettubitak.gov.tr

The general mechanism for the Ullmann-type reaction involves the coordination of the nitrogen nucleophile to the copper(I) catalyst, followed by oxidative addition of the aryl halide. Reductive elimination then yields the desired C-N coupled product and regenerates the catalyst. organic-chemistry.org In the context of 1-methylpyridin-1-ium, the pyridinium ring itself can act as the electrophilic partner.

Table 1: Examples of C-N Bond Formation Involving Pyridinium Salts

| Reactants | Catalyst/Conditions | Product Type | Reference |

| 4-chloropyridin-1-ium chloride and substituted anilines | Cu(I) catalyst, K2CO3 or KHCO3 | N-(Pyridin-4-yl)benzene amines | mdpi.com |

| 4-chloro-1-methylpyridin-1-ium triflate and primary aromatic amines | Melt reaction, then NaH | N-(1-methylpyridin-4(1H)-ylidene)amine derivatives | tubitak.gov.tr |

| Aryl halides and N(H)-heterocycles | CuI immobilized on an ionic liquid | N-aryl heterocycles | researchgate.net |

Dehydrating and Condensing Agent Functions

Pyridinium salts, including this compound, can function as dehydrating and condensing agents in various organic transformations. Their ionic nature and ability to participate in hydrogen bonding and proton transfer facilitate reactions that involve the elimination of water, such as condensation reactions. numberanalytics.comnih.gov Ionic liquids, a class of compounds to which this compound belongs, are known to be effective media and catalysts for condensation reactions like the Knoevenagel and aldol (B89426) condensations. rsc.orgthieme-connect.comqub.ac.uk

Specifically, pyridinium salts have been employed as catalysts in deoxydehydration (DODH) reactions of diols to form alkenes. researchgate.net Theoretical studies on the dehydration of heptafluoro-iso-butyramide have shown that pyridine can catalyze the reaction by forming a pyridinium hydrogen, which lowers the energy barrier of the rate-determining step. mdpi.com This suggests that the pyridinium cation itself plays a crucial role in facilitating dehydration. Furthermore, related compounds like 2-chloro-1-methylpyridin-1-ium iodide have been explicitly used as condensing agents in synthesis. hep.com.cn The reaction of lanthanide chloride hydrates with pyridine has also been shown to yield dehydrated pyridinium polychloride salts, demonstrating the dehydrating capability of the pyridine/pyridinium system. mdpi.com

The mechanism often involves the pyridinium cation acting as a Lewis acid or participating in a proton shuttle, thereby activating a substrate towards nucleophilic attack and facilitating the subsequent elimination of a water molecule. researchgate.netmdpi.com

Mechanistic Investigations of Organic Transformations

The unique properties of ionic liquids, including this compound, have prompted numerous mechanistic investigations into how they influence organic reactions. fau.de These studies aim to understand the role of the ionic liquid not just as a solvent, but as an active participant in the reaction mechanism. nih.govrsc.orgrsc.org

Mechanistic studies have revealed that the cation and anion of an ionic liquid can have a synergistic effect on the reaction pathway. For example, in SN2 fluorination reactions, the ionic liquid anion can act as a Lewis base, while the cation structure also critically influences the reaction rate. nih.govrsc.org This highlights that the specific structure of the 1-methylpyridin-1-ium cation can be expected to play a distinct role in the reactions it mediates.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to elucidate the mechanisms of reactions catalyzed by pyridinium salts. For instance, the mechanism of the deoxydehydration of diols catalyzed by pyridinium perrhenate (B82622) salts was investigated computationally, revealing that proton shuttling between the pyridinium cation and the perrhenate anion is an intrinsic part of the mechanism. researchgate.net Such studies provide a detailed, step-by-step picture of the reaction pathway, including the structures of intermediates and transition states.

Proton-Transfer Processes and Acid-Base Chemistry

Proton-transfer is a fundamental process in chemistry, and the acid-base properties of this compound are central to its chemical behavior. According to the Brønsted-Lowry definition, an acid is a proton donor and a base is a proton acceptor. pressbooks.publibretexts.org In an acid-base reaction, a proton is transferred from the acid to the base, resulting in the formation of the conjugate base and conjugate acid, respectively. libretexts.orgsrsvidyamahapitha.org

This compound is a protic ionic liquid, which is formed by the transfer of a proton from a Brønsted acid (hydrochloric acid) to a Brønsted base (pyridine). bohrium.com The extent of this proton transfer is crucial and determines the "ionicity" of the liquid. acs.orgnih.gov The difference in the pKa values between the acid and the conjugate acid of the base is a key factor; a large difference generally leads to a more complete proton transfer and a higher concentration of ions. nih.govresearchgate.net

The acid-base chemistry of pyridinium salts has been studied using techniques like 15N NMR spectroscopy, which can quantify the extent of proton transfer. acs.orgresearchgate.net These studies show a clear relationship between the acid strength and the degree of protonation of the pyridine base. acs.org The pyridinium ion itself can act as a Brønsted acid, capable of donating a proton in subsequent reactions. This acidity is important for its catalytic activity in various transformations, such as esterification and rearrangements. acs.org The ability of the pyridinium cation to participate in hydrogen bonding and proton transfer is also critical to its function in facilitating reactions like dehydration and condensation. researchgate.netmdpi.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of organic molecules. For 1-Methylpyridin-1-ium hydrochloride, both ¹H and ¹³C NMR spectroscopy provide key insights into the structure of the 1-methylpyridinium cation.

The ¹H NMR spectrum of the 1-methylpyridinium cation is characterized by distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the methyl group. The electron-withdrawing effect of the positively charged nitrogen atom causes the adjacent protons to be significantly deshielded, shifting their signals downfield. oregonstate.edu

In a typical ¹H NMR spectrum recorded in a solvent like DMSO-d6 with the addition of HCl, the aromatic protons exhibit complex splitting patterns due to spin-spin coupling. hmdb.ca The protons at the ortho positions (C2-H and C6-H) are the most deshielded, followed by the para proton (C4-H), and then the meta protons (C3-H and C5-H). The methyl protons (N-CH₃) appear as a singlet at a higher field compared to the aromatic protons.

Table 1: Representative ¹H NMR Chemical Shifts for the 1-Methylpyridinium Cation

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C2-H, C6-H | ~8.8 | Doublet |

| C4-H | ~8.5 | Triplet |

| C3-H, C5-H | ~8.1 | Triplet |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to the proton signals, the carbon atoms of the pyridinium (B92312) ring are deshielded due to the positive charge on the nitrogen atom. nih.gov The carbon atoms directly bonded to the nitrogen (C2 and C6) are the most deshielded. nih.gov The signal for the methyl carbon appears at a much higher field.

Table 2: Representative ¹³C NMR Chemical Shifts for the 1-Methylpyridinium Cation

| Carbon | Chemical Shift (ppm) |

|---|---|

| C2, C6 | ~148 |

| C4 | ~145 |

| C3, C5 | ~128 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of the pyridinium ring and the methyl group. Key vibrational modes include C-H stretching of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations within the ring. researchgate.netcsfarmacie.cz The presence of the hydrochloride salt can also influence the spectrum.

Table 3: Characteristic FTIR Absorption Bands for 1-Methylpyridin-1-ium Cation

| Wavenumber (cm⁻¹) | Vibration |

|---|---|

| 3100-3000 | Aromatic C-H Stretch |

| 3000-2850 | Aliphatic C-H Stretch (Methyl) |

| ~1630 | C=C Ring Stretch |

| ~1500 | C=N Ring Stretch |

Note: Frequencies are approximate and can be influenced by the physical state of the sample.

Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. thermofisher.com The Raman spectrum of this compound would be expected to show strong bands for the symmetric vibrations of the pyridinium ring. researchgate.net

Table 4: Expected Raman Shifts for 1-Methylpyridin-1-ium Cation

| Raman Shift (cm⁻¹) | Vibration |

|---|---|

| ~3070 | Aromatic C-H Stretch |

| ~1030 | Symmetric Ring Breathing |

Note: Raman shifts are approximate values.

Electronic Spectroscopy

Electronic spectroscopy, typically UV-Vis spectroscopy, investigates the electronic transitions within a molecule. nepjol.info The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. nepjol.info For aromatic systems like the 1-methylpyridinium cation, these transitions are typically π → π* transitions.

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, characteristic of the pyridinium chromophore. The position of the maximum absorbance (λmax) can be influenced by the solvent. Electronic transitions in these types of molecules are often intense. youtube.com

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetaldehyde |

| 2-chloro-1-methylpyridin-1-ium iodide |

| 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide |

| 1-(4-Pyridyl)pyridinium chloride hydrochloride |

| 3-Hydroxy-1-methylpyridin-1-ium chloride |

| 1-benzylpyridin-1-ium bromide |

| Pyridoxine hydrochloride |

| Hydrogen chloride |

| 1-Methylpyridinium-3-carboxylate hydrochloride |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, confirming the mass of the cationic component. In positive ion mode electrospray ionization (ESI), the compound is readily detected as the 1-methylpyridinium cation (1-MP).

The mass-to-charge ratio (m/z) for the intact cation is 94.0657, corresponding to the molecular formula [C₆H₈N]⁺. nih.gov Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure through collision-induced dissociation (CID). A common fragmentation pathway for the 1-methylpyridinium cation involves the neutral loss of a methyl radical followed by the loss of acetylene, or the loss of ethylene. A prominent product ion is observed at m/z 79, resulting from the loss of a methyl group. uj.edu.pl

Table 2: Mass Spectrometric Data for 1-Methylpyridinium Cation

| Analysis Mode | Precursor Ion (m/z) | Product Ion (m/z) | Ion Formula | Reference |

| MS | 94.0657 | - | [C₆H₈N]⁺ | nih.govchemicalbook.com |

| MS/MS | 94 | 79 | [C₅H₅N]⁺ | uj.edu.pl |

This fragmentation pattern is highly characteristic and can be used for the sensitive and specific quantification of 1-methylpyridinium in various matrices. uj.edu.pl

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information, including bond lengths, bond angles, and crystal packing. While a specific crystal structure for this compound was not found in the provided search results, the structures of numerous salts containing the 1-methylpyridinium cation have been determined. nih.govresearchgate.net

Integrated Spectroscopic Analysis Procedures for Molecular Structure Determination

The definitive determination of the molecular structure of this compound is achieved through an integrated analysis of data from multiple spectroscopic techniques. The process begins with the synthesis and isolation of the compound. researchgate.netacs.orgnih.gov

The initial characterization would involve mass spectrometry to confirm the molecular mass of the cation (m/z 94) and its characteristic fragmentation. uj.edu.plchemicalbook.com Subsequently, NMR spectroscopy (¹H and ¹³C) would be used to elucidate the connectivity of the atoms, showing the characteristic signals for the methyl group and the protons on the pyridinium ring. researchgate.net

UV-Vis spectroscopy would then be employed to observe the electronic transitions of the pyridinium ring, providing further confirmation of the chromophore. dergipark.org.tr The absence of significant fluorescence would distinguish it from more complex pyridinium derivatives. researchgate.net Finally, single-crystal XRD, if suitable crystals can be obtained, would provide an unambiguous three-dimensional structure, confirming the planar pyridinium ring and the ionic interaction with the chloride counter-ion. researchgate.net The combination of these techniques provides a comprehensive and unequivocal confirmation of the structure of this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has become a powerful tool for investigating the electrochemical and structural features of various compounds, including pyridinium (B92312) salts. escholarship.orgacs.org DFT calculations allow for the optimization of molecular geometry and the prediction of numerous properties, such as vibrational frequencies and electronic charge distribution. researchgate.net For instance, studies on related compounds like 2,3-dicarboxy-1-methylpyridinium have successfully used the B3LYP/6-311++G(d,p) level of theory to optimize molecular structures and compare them with experimental X-ray diffraction data. researchgate.net Such calculations confirm the fundamental structural parameters and shed light on the stability of different conformations. researchgate.net The electronic properties derived from DFT, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity and kinetic stability. acs.orgresearchgate.net

| Parameter | Description | Significance |

|---|---|---|

| $E_{HOMO}$ (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-filled orbital. | Indicates the ability to donate electrons; related to ionization potential. researchgate.net |

| $E_{LUMO}$ (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first electron-empty orbital. | Indicates the ability to accept electrons; related to electron affinity. researchgate.net |

| Energy Gap ($\Delta E = E_{LUMO} - E_{HOMO}$) | Difference in energy between LUMO and HOMO. | Correlates with chemical stability; a larger gap implies higher stability. acs.orgresearchgate.net |

| Dipole Moment ($\mu$) | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. researchgate.net |

| Global Hardness ($\eta$) | Resistance to change in electron distribution. | Related to the HOMO-LUMO energy gap; harder molecules are less reactive. researchgate.net |

| Global Softness ($\sigma$) | The reciprocal of global hardness. | Softer molecules are more polarizable and reactive. researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties and electronic transitions, such as those observed in UV-Vis absorption spectra. mpg.desissa.it This method calculates the response of the electron density to a time-dependent perturbation, allowing for the prediction of excitation energies and oscillator strengths. mpg.dechemrxiv.org For organic molecules like 1-methylpyridin-1-ium derivatives, TD-DFT can predict the wavelengths of maximum absorption () by modeling the transitions between molecular orbitals. uaic.ronih.gov The accuracy of TD-DFT makes it a valuable tool for interpreting experimental spectra and understanding the electronic structure of chromophores, even though it can be computationally intensive. chemrxiv.orgprotein-nmr.org.uk The method is particularly useful for predicting how structural modifications might alter a compound's photophysical properties. nih.gov

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts. mdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus, the GIAO method can predict ¹H and ¹³C NMR spectra from a given molecular structure. mdpi.comliverpool.ac.uk This technique has been successfully applied to related organic salts, such as 2,3-dicarboxy-1-methylpyridinium monohydrate, where calculations at the GIAO/B3LYP/6-311++G(d,p) level showed good agreement with experimental data. researchgate.net The predictive power of GIAO is essential for confirming molecular structures and assigning signals in complex NMR spectra. researchgate.netprotein-nmr.org.uk For 1-Methylpyridin-1-ium hydrochloride, this method would be instrumental in correlating its 3D structure with its observed NMR properties in solution.

| Proton | Experimental $\delta$ (ppm) | Calculated $\delta$ (ppm) | Difference (ppm) |

|---|---|---|---|

| N-CH₃ | 4.41 | 4.35 | 0.06 |

| H-4 | 8.15 | 8.09 | 0.06 |

| H-5 | 8.58 | 8.51 | 0.07 |

| H-6 | 9.14 | 9.05 | 0.09 |

Analysis of Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This technique maps various properties onto a surface defined by the region where the electron density of a molecule contributes more than any other molecule in the crystal. nih.gov Key visualizations include the dnorm surface, which highlights regions of close intermolecular contact. nih.gov On a dnorm map, red spots indicate contacts shorter than the van der Waals radii, typically corresponding to strong interactions like hydrogen bonds. nih.govnih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.govmdpi.com For example, in the related 4-[(benzylamino)carbonyl]-1-methylpyridinium chloride, Hirshfeld analysis reveals that H···Cl and H···H contacts are the most significant contributors to the crystal packing. researchgate.net This analysis is crucial for understanding the relative importance of various interactions in stabilizing the crystal structure. nih.govmdpi.com

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 43.1 |

| H···Cl/Cl···H | 27.9 |

| C···H/H···C | 15.0 |

| O···H/H···O | 6.9 |

| C···C | 2.8 |

| N···H/H···N | 2.2 |

Void analysis is a computational technique used to identify and characterize empty spaces or cavities within a crystal structure. mdpi.com The presence, size, and distribution of these voids can influence a material's properties, such as its density and ability to accommodate guest molecules. In a study of fenpiverinium (B1207433) bromide, which contains a related methylpiperidinium cation, void analysis revealed that 6.1% of the unit cell volume was unoccupied space. mdpi.com This type of analysis for this compound would provide quantitative data on its packing efficiency and the absence or presence of significant cavities in its crystal lattice. acs.org

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonds, which align with Lewis structure concepts. uni-muenchen.defaccts.de NBO analysis provides detailed information about charge distribution, hybridization, and delocalization effects arising from donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.deresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework for analyzing the electron density of a molecular system to partition it into atomic basins. whiterose.ac.ukuni-muenchen.de This analysis reveals the nature of chemical bonds and intermolecular interactions through the study of bond critical points (BCPs), where the electron density is at a minimum between two bonded atoms. researchgate.net For this compound, QTAIM analysis, often performed using density functional theory (DFT), can elucidate the interactions between the 1-methylpyridinium cation and the chloride anion. scispace.com

In related pyridinium-based ionic liquids, QTAIM has been employed to investigate the hydrogen bonds between the cation and anion. researchgate.net The topological parameters at the BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the strength and nature of these interactions. researchgate.net For instance, in a study of 4-methylpyridinium-based ionic liquids, QTAIM was used to provide insight into the stability and reactivity based on the topological analysis of electron density. scispace.com In the case of this compound, QTAIM would be expected to characterize the C-H···Cl hydrogen bonds, providing quantitative data on their strength and electrostatic character.

A theoretical study on N-methylpyridinium iodide revealed that the cation interacts with two symmetry-related iodide ions, both in-plane and perpendicular to the cation. researchgate.net A similar analysis for the chloride salt would precisely map these interactions. The analysis of related dicarboxy-1-methylpyridinium chloride structures further supports the utility of DFT calculations in understanding the hydrogen bonding network involving the chloride anion. researchgate.net

Global Reactivity Descriptors and Thermodynamic Stability Assessments

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for assessing the kinetic stability and chemical reactivity of a molecule. google.comnih.gov These descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), global hardness (η), global softness (s), and the electrophilicity index (ω). researchgate.netresearchgate.net

Thermodynamic stability assessments involve calculating thermodynamic functions such as enthalpy, entropy, and Gibbs free energy. A theoretical study on pyridinium-based ionic liquids with different halide anions showed that the interaction energy between the cation and anion is greater for chloride compared to bromide and iodide, and that these interactions decrease as the atomic weight of the halide increases. researchgate.net This suggests a relatively strong and stable ion pair for this compound. The thermal decomposition of 1-methylpyridinium halides has also been a subject of thermodynamic and kinetic studies. researchgate.net Furthermore, computational models have been used to investigate the thermodynamic parameters for the formation of N-substituted pyridinium salts. researchgate.net

| Descriptor | Definition | Significance for this compound |

| HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | A higher value indicates greater stability and lower reactivity. |

| Chemical Potential (μ) | The negative of electronegativity; represents the escaping tendency of electrons. | Governs the direction of charge transfer in a reaction. |

| Electrophilicity Index (ω) | Measures the stabilization in energy when the system acquires an additional electronic charge. | Quantifies the electrophilic nature of the molecule. |

This table provides a general overview of global reactivity descriptors and their relevance.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net

For the 1-methylpyridinium cation, the positive charge is not uniformly distributed. MEP analysis of substituted 1-methylpyridinium cations, such as the cyano-substituted variants, reveals that the most positively charged regions are typically located around the hydrogen atoms of the pyridinium ring and the methyl group. iucr.org The nitrogen atom's positive charge significantly influences the potential across the entire ring. The presence of electron-withdrawing or donating groups can modulate this distribution. iucr.org In the case of this compound, the MEP map would show a strong positive potential around the pyridinium ring, indicating its susceptibility to attack by nucleophiles. The chloride anion, in contrast, would be a region of strong negative potential. The interaction between these oppositely charged regions is a key feature of the compound's structure.

A study on a metal-organic framework incorporating 3,5-dicarboxy-1-methylpyridinium chloride highlighted the distribution of cationic and anionic centers and their role in guest binding, underscoring the importance of charge distribution in molecular interactions. manchester.ac.uk

Exploration of Optoelectronic Properties

The optoelectronic properties of materials, which govern their response to light, can be investigated using computational methods. These studies often involve calculating electronic absorption spectra, transition energies, and oscillator strengths using Time-Dependent Density Functional Theory (TD-DFT). For pyridinium salts, these properties are of interest for applications in dyes, sensors, and nonlinear optics.

While specific studies on the optoelectronic properties of this compound are not prevalent, research on related pyridinium derivatives provides a framework for such an investigation. For example, computational studies on imine derivatives and N-phenylamino-methyl-nitro-pyridines have successfully predicted their optoelectronic characteristics. acs.orgmdpi.com The absorption spectra of stilbazolium salts, which contain a methylpyridinium core, have been studied both experimentally and computationally, revealing how structural modifications affect their spectral properties. acs.org For this compound, computational analysis would likely predict absorption in the UV region, characteristic of the pyridinium chromophore. The influence of the chloride counter-ion on the electronic transitions would also be a key aspect of such a study.

Molecular Docking Studies (focused on predicting chemical binding mechanisms)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com While often used in drug discovery to predict the binding of a ligand to a protein's active site, it can also be employed more broadly to understand the fundamental chemical binding mechanisms of a compound.

For this compound, molecular docking studies can predict how the 1-methylpyridinium cation interacts with various chemical environments. Docking studies of related pyridinium compounds with biological targets like DNA or proteins have revealed key binding features. researchgate.netnih.gov The positively charged pyridinium ring often engages in electrostatic interactions and cation-π stacking with aromatic residues of a binding partner. nih.gov The hydrogen atoms on the ring and methyl group can act as hydrogen bond donors.

By docking the 1-methylpyridinium cation into a variety of simulated binding pockets with different functional groups, it is possible to predict its general binding preferences. These studies can generate a profile of its likely interactions, such as the strength of hydrogen bonds with different acceptor atoms or the preferred geometry of stacking interactions. This approach provides a predictive understanding of its chemical behavior in complex environments. For example, docking studies of 2-amino-5-methylpyridinium derivatives have been used to analyze interactions with amino acid residues. researchgate.net

Computational Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies (FTIR and Raman). These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. DFT is a widely used method for these calculations. aalto.figlobalauthorid.com

Studies on closely related compounds, such as 2,3-dicarboxy-1-methylpyridinium chloride and 2,5-dicarboxy-1-methylpyridinium inner salt, have demonstrated the accuracy of DFT calculations (e.g., using the B3LYP functional with a 6-311G(d,p) basis set) in predicting their spectroscopic properties. researchgate.netresearchgate.net In these studies, linear correlations are often found between the experimental and calculated ¹H and ¹³C NMR chemical shifts. researchgate.net

For this compound, similar computational approaches would be expected to yield accurate predictions of its ¹H and ¹³C NMR spectra. The calculations would account for the electronic environment of each nucleus, influenced by the positive charge on the nitrogen and the proximity of the chloride anion. Likewise, the vibrational frequencies for its FTIR and Raman spectra can be computed, and the assignment of vibrational modes can be made based on the total energy distribution (TED). globalauthorid.com

| Spectroscopic Parameter | Computational Method | Predicted Information for this compound |

| ¹H and ¹³C NMR Chemical Shifts | Gauge-Including Atomic Orbital (GIAO) method with DFT | Prediction of the chemical shifts of the protons and carbons in the pyridinium ring and methyl group. |

| FTIR and Raman Vibrational Frequencies | DFT frequency calculations | Prediction of the positions and intensities of vibrational bands, corresponding to stretching and bending modes of the molecule. |

| UV-Vis Absorption Maxima | Time-Dependent DFT (TD-DFT) | Prediction of electronic transition energies and the wavelength of maximum absorption (λmax). |

This table summarizes the computational methods used to predict spectroscopic parameters and the type of information they provide.

Advanced Research Applications in Organic Synthesis and Materials Science

Role as Catalysts and Co-catalysts in Organic Transformations

The charged pyridinium (B92312) moiety in 1-methylpyridin-1-ium hydrochloride and its analogs imparts properties that are highly beneficial in catalytic applications. These compounds are frequently employed as ionic liquids or as components of more complex catalytic systems, influencing reaction rates, selectivity, and catalyst stability.

Pyridinium-Based Ionic Liquids (PBILs) as Catalysts

Pyridinium-based ionic liquids (PBILs), including derivatives of 1-methylpyridin-1-ium, serve as effective and often recyclable catalysts and reaction media for a variety of organic transformations. Their stability, low vapor pressure, and tunable solubility make them attractive "green" alternatives to conventional volatile organic solvents. ionike.comalfa-chemistry.com The catalytic activity of PBILs is often attributed to their ability to act as Brønsted or Lewis acids and to stabilize transition states or reactive intermediates. ionike.com

Protic pyridinium ionic liquids, such as those synthesized from 2-methylpyridine, have demonstrated significant catalytic activity in acid-catalyzed reactions like the tert-butylation of phenol (B47542) and the esterification of cyclic olefins. ionike.com The acidity of these PBILs can be tuned by altering the counter-anion, which in turn influences their catalytic performance. ionike.com Furthermore, pyridinium ionic liquids have been successfully utilized in important carbon-carbon bond-forming reactions, including:

Diels-Alder reactions: PBILs can act as both the solvent and a Lewis acid catalyst, promoting the cycloaddition of dienes and dienophiles. alfa-chemistry.com

Friedel-Crafts reactions: In Friedel-Crafts acylations, pyridinium ionic liquids can function as effective solvents and catalysts, facilitating the addition of acyl groups to aromatic rings. alfa-chemistry.com

Suzuki reactions: Nitrile-functionalized pyridinium ionic liquids have been shown to be effective solvents for immobilizing palladium catalysts in Suzuki cross-coupling reactions. alfa-chemistry.comscielo.br

The following table summarizes the application of pyridinium-based ionic liquids in various organic reactions.

| Reaction Type | Role of Pyridinium Ionic Liquid | Reference |

| Diels-Alder Reaction | Solvent and Lewis acid catalyst | alfa-chemistry.com |

| Friedel-Crafts Reaction | Solvent and Lewis acid catalyst | alfa-chemistry.com |

| Suzuki Coupling | Immobilization solvent for palladium catalyst | alfa-chemistry.comscielo.br |

| Esterification | Acid catalyst | ionike.com |

| Phenol Alkylation | Acid catalyst | ionike.com |

Palladium-Based Catalytic Systems

1-Methylpyridin-1-ium salts and related pyridinium compounds play a crucial role in palladium-catalyzed organic reactions, which are fundamental to modern synthetic chemistry. nih.gov They are often used as components of the reaction medium (ionic liquids) or as ligands that stabilize catalytically active palladium species. scielo.bruni-koeln.de The use of pyridinium-based ionic liquids can enhance catalyst stability and facilitate catalyst recycling. scielo.brnih.gov

Research has demonstrated that nitrile-functionalized pyridinium ionic liquids are particularly effective in palladium-catalyzed Suzuki and Stille coupling reactions. scielo.bracs.org The nitrile group can coordinate to the palladium center, leading to a significant decrease in palladium leaching from the ionic liquid phase and allowing for superior recycling and reuse of the catalyst. acs.org In these systems, palladium nanoparticles have been identified as the active catalytic species. acs.org

Furthermore, pyridinium-supported ionic liquid phase (SILP) palladium catalysts have been developed. nih.govrsc.org In these heterogeneous catalysts, pyridinium cations are grafted onto a solid support, such as silica (B1680970). This approach leads to the formation of highly dispersed palladium nanoparticles with diameters in the range of 1-2 nm. nih.govrsc.org These catalysts have proven to be active and recyclable in aminocarbonylation reactions for the synthesis of active pharmaceutical ingredients, with palladium loss being dependent on the nature of the reactants. nih.gov A palladium-catalyzed direct arylation of alkylpyridines has also been developed using activated N-methylpyridinium salts, where the N-methyl group acts as a transient activator. acs.org

A bimetallic palladium/copper system has been utilized for the direct C-H heteroarylation of pyridines via N-methyl-activated pyridinium salts, providing a practical route to 3-(pyridin-2-yl)indoles. acs.org

Copper(I) Catalysis

In the field of copper catalysis, pyridinium salts have been employed to facilitate various transformations. Copper(I) catalysts are known for their ability to mediate a wide array of chemical reactions. researchgate.net

A notable application involves the enantioselective dearomatization of pyridinium salts through a copper-catalyzed C4-selective addition of silicon nucleophiles. researchgate.net This process utilizes a Cu(CH₃CN)₄PF₆ precatalyst and a chiral phosphine (B1218219) ligand to achieve high enantioselectivity. A carbonyl group at the C3 position of the pyridinium salt is crucial for directing the nucleophilic attack to the C4 position, resulting in the formation of 4-silylated 1,4-dihydropyridines. researchgate.net These products can then be converted into functionalized piperidine (B6355638) derivatives. researchgate.net

Additionally, as mentioned in the previous section, a bimetallic system involving both palladium and copper has been successfully used in the cross-coupling of N-methylpyridinium salts with indoles, demonstrating the cooperative effect of these two metals in activating and coupling heterocyclic compounds. acs.org

Development of Functional Derivatives and Analogs

The reactivity of the pyridinium ring in this compound allows for its derivatization into a variety of functional molecules and its incorporation into more complex molecular architectures.

Synthesis of Substituted Pyridinium Amine Derivatives

N-Aminopyridinium salts are a class of substituted pyridinium amine derivatives that have emerged as versatile reagents in organic synthesis. nih.govrsc.org These compounds can be synthesized through several general methods, including:

Electrophilic amination of pyridine (B92270) derivatives: This involves the reaction of a pyridine with an electrophilic aminating agent, such as a hydroxylamine-O-sulfonic acid derivative. nih.gov

Condensation of pyrylium (B1242799) salts with hydrazines: Pyrylium salts can react with hydrazine (B178648) or its derivatives to form N-aminopyridinium salts. nih.gov

Derivatization of N-aminopyridiniums: Existing N-aminopyridinium salts can be further functionalized to introduce various substituents. nih.gov

These N-aminopyridinium salts are valuable precursors for the generation of N-centered radicals under mild conditions, often using photoredox catalysis. acs.org This reactivity has been exploited for the direct C-H amination of arenes and heteroarenes. acs.org More recently, N-aminopyridinium salts have been utilized as ammonia (B1221849) surrogates for the synthesis of secondary amines through a self-limiting alkylation process. chemrxiv.org This involves a Chan-Lam coupling of aryl boronic acids with an N-aminopyridinium salt, followed by a selective monoalkylation. chemrxiv.org

A straightforward procedure for the synthesis of tetrasubstituted N-methylpyridinium salts bearing a free tertiary amino group has been developed, using a proton as a protecting group to achieve selective N-methylation of the pyridine ring. researchgate.net

Integration into Complex Heterocyclic Systems (e.g., Quinazolinone, Thiazolidine (B150603) Derivatives)

The pyridinium scaffold serves as a versatile building block for the synthesis of more complex heterocyclic systems. Pyridinium ylides, which can be generated from pyridinium salts like this compound, are particularly useful intermediates. researchgate.net These ylides can participate in various cycloaddition reactions to construct fused and spiro-heterocyclic compounds. researchgate.net

Pyridinium and quinolinium 1,4-zwitterions, which are related to pyridinium ylides, have been extensively used in cyclization reactions to synthesize a variety of three- to eight-membered heterocyclic compounds. nih.govmdpi.com These zwitterions can act as three-carbon synthons in formal (3+2) cyclizations to build five-membered rings or participate in (3+3) and (3+4) cycloadditions to form six- and seven-membered heterocycles, respectively. mdpi.com

While direct integration of a 1-methylpyridin-1-ium moiety into quinazolinone and thiazolidine frameworks is not extensively documented in the provided search results, the general reactivity of pyridinium salts and their derivatives suggests potential synthetic routes. For instance, functionalized pyridinium derivatives could be designed to act as precursors or reagents in the multi-step synthesis of these complex heterocycles. nih.govnih.govnih.govnih.gov The synthesis of thiazolidine derivatives often involves the condensation of an amine, an aldehyde, and a thiol-containing compound. nih.govresearchgate.net A pyridinium-containing amine or aldehyde could potentially be used in such a reaction. Similarly, the synthesis of quinazolinones typically involves the cyclization of anthranilic acid derivatives with various reagents. rjpbr.comopenmedicinalchemistryjournal.com A pyridinium-functionalized reagent could be envisioned to participate in these synthetic schemes.

Viologen-Type Compounds and Their Derivatives

Viologens, which are formally defined as 1,1′-disubstituted-4,4′-bipyridinium salts, are a well-established class of redox-active organic materials known for their electrochromic properties. mdpi.com The fundamental structural unit of these compounds is the pyridinium cation. 1-Methylpyridin-1-ium itself represents a single-ring analogue and a key conceptual precursor to more complex viologen structures like methyl viologen (1,1′-dimethyl-4,4′-bipyridinium dichloride).

The synthesis of viologens often involves the quaternization of 4,4′-bipyridine. The study of simpler N-methylated pyridinium salts like this compound provides essential insights into the electrochemical behavior and stability of the pyridinium ring system, which is the core of viologen functionality. Research into viologen derivatives has expanded to include complex structures for various applications. For instance, viologen derivatives have been synthesized for use as artificial coenzymes and have been incorporated into polymers and composites for electrochromic devices. mdpi.comresearchgate.net The development of these advanced materials relies on the foundational chemistry of pyridinium salts.

| Viologen Derivative Type | Key Structural Feature | Primary Application Area |

| Small Molecule Viologens | 1,1′-disubstituted-4,4′-bipyridinium core | Electrochromic displays, Redox indicators mdpi.com |

| Polyviologens | Viologen units incorporated into a polymer backbone | Solid-state electrochromic devices, Modified electrodes mdpi.com |

| Oxadiazole Extended Viologens | Bipyridinium structure extended with oxadiazole linkers | Fluorophores, Electron transfer sensors scirp.org |

| Functionalized Viologens | Viologens with additional functional groups (e.g., amino groups) | Artificial coenzymes, Biomolecular reductants researchgate.netnih.gov |

N-Methylated Carboxypyridinium Derivatives

This compound is a parent compound for a range of substituted derivatives, including those containing carboxyl groups. A prominent example is 4-Carboxy-1-methylpyridin-1-ium chloride, a derivative where a carboxylic acid group is attached to the pyridine ring. bldpharm.com These N-methylated carboxypyridinium compounds are synthesized by the N-methylation of the corresponding pyridinecarboxylic acid (e.g., isonicotinic acid).

These derivatives are of interest due to their zwitterionic potential and their utility as building blocks in coordination chemistry and the synthesis of more complex molecules. The presence of both a permanent positive charge on the pyridinium nitrogen and a potentially anionic carboxylate group allows for the formation of intricate hydrogen-bonding networks and coordination complexes. The structure of 4-carboxypyridazin-1-ium chloride, a related azine derivative, demonstrates how chloride anions can bridge the cations through O—H···Cl and N—H···Cl hydrogen bonds to create higher-order structures like ribbons and layers. researchgate.net

Advanced Materials Research and Design

The structural and electrochemical properties of the 1-methylpyridin-1-ium cation make it a valuable component in the design of advanced functional materials.

Applications in Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the distinct properties of organic and inorganic components within a single composite, often leading to novel functionalities. mdpi.comrsc.org The 1-methylpyridin-1-ium cation can serve as the organic component in these materials, forming ionic salts with inorganic anions. These materials are designed by pairing organic cations with complex metal-containing anions. For example, research has been conducted on hybrid salts where a dication structurally similar to two linked pyridinium rings, 1,1`-methylenedipyridinium, is paired with an inorganic tetranitratocuprate(II) anion, [Cu(NO3)4]2-, to form a novel hybrid salt. lew.ro This demonstrates a strategy where pyridinium-based cations can be used to template and stabilize complex inorganic structures, a principle applicable to this compound in forming related compounds.

Integration in Redox-Active Organic Materials for Energy Storage

There is a growing demand for advanced energy storage systems, and redox-active organic materials are promising alternatives to traditional inorganic materials used in batteries. nih.govresearchgate.net The 1-methylpyridin-1-ium moiety has been successfully integrated into novel redox-active organic materials for this purpose. A recent study presented the synthesis and electrochemical characterization of molecules based on benzothiazole, benzoxazole, and benzimidazole, which are coupled to a 1-methylpyridin-1-ium chloride unit. researchgate.net These molecules are designed as redox-active moieties that can be incorporated into a polymer backbone for use in organic polymer batteries. researchgate.net The pyridinium component plays a crucial role in the reversible redox reactions necessary for charge storage. Covalent organic frameworks (COFs) containing redox-active pyridine units have also been developed, showing faradaic behavior and excellent stability for energy storage applications. rsc.org

| Molecule | Core Heterocycle | Pyridinium Substituent | Intended Application |

| 4-(benzo[d]thiazol-2-yl)-1-methylpyridin-1-ium chloride | Benzothiazole | 1-methylpyridin-1-ium | Redox-Active Polymer Batteries researchgate.net |

| 4-(benzo[d]oxazol-2-yl)-1-methylpyridin-1-ium chloride | Benzoxazole | 1-methylpyridin-1-ium | Redox-Active Polymer Batteries researchgate.net |

| 4-(1H-benzo[d]imidazol-2-yl)-1-methylpyridin-1-ium chloride | Benzimidazole | 1-methylpyridin-1-ium | Redox-Active Polymer Batteries researchgate.net |

Chemical Building Blocks for Functional Materials

Beyond specific applications, this compound serves as a fundamental chemical building block for a diverse range of functional materials. 1clickchemistry.com Its simple structure, combined with the reactivity of the pyridinium ring, allows it to be a starting point for more complex molecular architectures. It is a precursor for the synthesis of pyridinium-based ionic liquids, redox-active polymers, and components of electrochromic systems. wikipedia.orgmdpi.com The ability to functionalize the pyridine ring at various positions before or after N-methylation provides a pathway to tailor the properties of the final material, such as solubility, redox potential, and thermal stability.

Applications as Reagents in Specialized Synthetic Procedures

The chloride salt of N-methylpyridinium is known to behave as an ionic liquid. wikipedia.org Ionic liquids are salts with low melting points that are increasingly used as solvents and catalysts in organic synthesis. Their unique properties, including low vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to conventional volatile organic solvents. This compound and its derivatives can be used in mixtures with other salts, such as zinc chloride, to create eutectic ionic liquids that are effective media for various chemical transformations. wikipedia.org This application leverages the ionic nature of the compound to create specialized reaction environments for organic synthesis.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient, cost-effective, and environmentally benign synthetic routes for 1-Methylpyridin-1-ium hydrochloride and related pyridinium (B92312) salts is a primary research focus. While traditional methods involving the quaternization of pyridine (B92270) with haloalkanes are well-established, future research aims to overcome limitations such as harsh reaction conditions and the use of hazardous solvents. mdpi.com

Emerging strategies include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. researchgate.net Another promising avenue is the use of greener solvents or even solvent-free conditions to align with the principles of green chemistry. For instance, hydrothermal decarboxylation of specific amino acid-derived zwitterions presents a sustainable pathway to pyridinium ionic liquids, often conducted in aqueous media.

Future methodologies will likely focus on catalyst-driven processes to enhance selectivity and efficiency. This includes the development of novel catalytic systems that can operate under mild conditions. acs.org The systematic evaluation of reaction parameters such as temperature, stoichiometry, and acid source will continue to refine existing protocols for synthesizing N-(1-alkoxyvinyl)pyridinium salts and other derivatives. chemrxiv.org

Table 1: Comparison of Synthetic Methodologies for Pyridinium Salts

| Methodology | Typical Reagents | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Quaternization | Pyridine derivatives, haloalkanes | Reflux in solvents like toluene | Well-established, versatile | mdpi.com |

| Microwave-Assisted Synthesis | Pyridine, various alkylating agents | Microwave irradiation | Rapid, high yield | researchgate.net |

| Hydrothermal Decarboxylation | Amino acid-derived zwitterions | Heating in aqueous media | Sustainable, uses green solvents | |

| Neutralization Reaction | Pyridine derivatives, carboxylic acids | Stirring in ethyl acetate (B1210297) | General method for various ILs | rsc.org |

| One-Pot Cyclocondensation | Acetoacetate, 3-pyridinecarbaldehyde, ammonia (B1221849) | Reflux in ethanol (B145695) | Good yields for complex structures | mdpi.com |

Expanded Catalytic Applications in Green Chemistry

Pyridinium-based ionic liquids, including 1-Methylpyridin-1-ium salts, have demonstrated considerable potential as catalysts in organic synthesis. myskinrecipes.com Their utility stems from their ionic nature, which can facilitate various chemical transformations. Future research is geared towards expanding their catalytic role, particularly within the framework of green chemistry, which emphasizes waste reduction, use of renewable resources, and energy efficiency. researchgate.netmlsu.ac.in

A significant area of exploration is their use as recyclable catalysts in multi-component reactions. For example, functionalized pyridinium salts have been shown to be highly efficient and reusable catalysts for the synthesis of complex heterocyclic compounds like tetrahydrobenzo[b]pyrans in aqueous media. researchgate.netbenthamdirect.com This approach offers advantages such as high yields, short reaction times, and simple work-up procedures. researchgate.netbenthamdirect.com

Furthermore, pyridinium-based ionic liquids can act as promoters for reactions that are traditionally difficult to control. Their tunable nature allows for the design of task-specific catalysts that can enhance chemo-, regio-, or stereoselectivity in organic reactions. oatext.com Research into their application as phase-transfer catalysts continues to be a fruitful area, facilitating reactions between immiscible reactants. The development of dual-functionalized pyridinium ionic liquids, which can simultaneously act as a solvent and catalyst, is another promising direction for creating more sustainable chemical processes. bohrium.com

Table 2: Catalytic Applications of Pyridinium-Based Ionic Liquids

| Reaction Type | Catalyst Example | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Novel Pyridinium IL | Aldehydes, active methylene (B1212753) compounds | Excellent yield in short time in water | mdpi.com |

| Tetrahydrobenzo[b]pyran Synthesis | 1-methylpyridin-1-ium dimethyl phosphate | Aldehydes, malononitrile, dimedone | High yields (86-96%), reusable catalyst | researchgate.netbenthamdirect.com |

| Mannich Reaction | Brønsted acidic pyridinium ILs | Aldehyde, amine, ketone | Effective under mild, solvent-free conditions | rsc.org |

| Phase-Transfer Catalysis | 1-Benzylpyridin-1-ium bromide | Various | Facilitates reactions between different phases | |

Advanced Theoretical Modeling for Predictive Material Design and Reaction Outcomes

Computational chemistry and theoretical modeling are becoming indispensable tools for accelerating the discovery and optimization of new materials. For this compound and its analogues, advanced theoretical modeling offers a pathway to predict material properties and reaction outcomes with high accuracy, thereby reducing the need for extensive empirical experimentation.

Methods like Density Functional Theory (DFT) and classical molecular dynamics simulations are currently employed to understand the fundamental properties of pyridinium-based ionic liquids. nih.govacs.org These studies provide insights into factors controlling viscosity, such as the strength of ion pairs, molecular size, and mobility. nih.govresearchgate.net Computational techniques are also used to derive quantum descriptors of reactivity, which help in understanding structure-activity relationships. nih.gov

Future research will leverage these models for predictive design. For instance, theoretical models can be used to screen vast libraries of potential cation-anion combinations to identify candidates with desired properties, such as high thermal stability or specific solvation capabilities. nih.gov Molecular docking studies can predict the binding affinities of these compounds with biological targets, guiding the design of new pharmaceuticals. nih.gov Furthermore, modeling can elucidate complex reaction mechanisms, helping to optimize conditions for catalytic applications and predict the formation of byproducts. nih.gov This predictive power is crucial for designing more efficient and selective chemical processes.

Table 3: Theoretical Modeling Applications for Pyridinium-Based Ionic Liquids

| Modeling Technique | Property/Application Studied | Key Insights | Reference |

|---|---|---|---|